叔丁基甲基-d3醚

描述

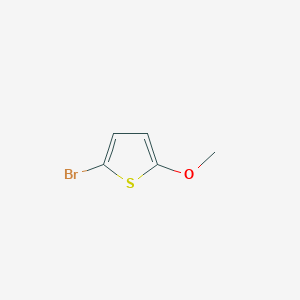

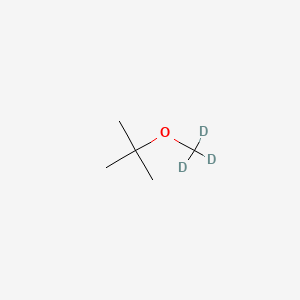

tert-Butyl methyl-d3 ether is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The chemical formula for tert-Butyl methyl-d3 ether is (CH3)3COCD3. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which helps in reducing the background signals in NMR spectra .

科学研究应用

tert-Butyl methyl-d3 ether is widely used in scientific research, particularly in the field of NMR spectroscopy. Its deuterium content makes it an excellent solvent for NMR studies, as it minimizes the background signals from hydrogen atoms, allowing for clearer and more accurate spectra. This compound is also used in various chemical analyses and research studies where deuterated solvents are required .

作用机制

Target of Action

The primary target of tert-Butyl methyl-d3 ether is the cytochrome P450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

tert-Butyl methyl-d3 ether interacts with its target, the cytochrome P450 enzyme system, through a series of reactions. The ether oxygen of tert-Butyl methyl-d3 ether is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The metabolism of tert-Butyl methyl-d3 ether involves the initial attack by a monooxygenase . In several cases, the enzyme was characterized as a cytochrome P-450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of tert-butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .

Pharmacokinetics

tert-Butyl methyl-d3 ether is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It has a boiling point of 55-56 °C and a density of 0.765 g/mL at 25 °C . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability. Absorbed tert-Butyl methyl-d3 ether and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .

Result of Action

The molecular and cellular effects of tert-Butyl methyl-d3 ether’s action include the transformation of the substance by cytochrome P450 to tert-butyl alcohol and formaldehyde . In humans exposed to high amounts of tert-Butyl methyl-d3 ether in drinking water, it might induce programmed cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl methyl-d3 ether. For instance, it is very stable under alkaline, neutral, and weakly acidic conditions . In the presence of strong acids, it is cleaved to methanol and isobutene . Furthermore, it is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions .

生化分析

Biochemical Properties

Tert-Butyl methyl-d3 ether plays a significant role in biochemical reactions, especially in lipid extraction. It interacts with various biomolecules, including lipids, proteins, and enzymes. The compound is known for its ability to solubilize small metabolites while precipitating proteins and other macromolecules. This interaction is crucial for the efficient extraction and analysis of lipids from biological samples .

Cellular Effects

Tert-Butyl methyl-d3 ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to solubilize lipids and other small metabolites affects the overall cellular function. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, making it a valuable tool for studying these processes .

Molecular Mechanism

The molecular mechanism of tert-Butyl methyl-d3 ether involves its interaction with biomolecules at the molecular level. The compound binds to lipids and other small metabolites, facilitating their extraction and analysis. This binding interaction is essential for the compound’s role in lipidomics and other biochemical studies. Additionally, tert-Butyl methyl-d3 ether can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl methyl-d3 ether can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl methyl-d3 ether remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments. Its degradation over time can affect the accuracy and reliability of experimental outcomes .

Dosage Effects in Animal Models

The effects of tert-Butyl methyl-d3 ether vary with different dosages in animal models. At low doses, the compound can effectively solubilize lipids and other small metabolites without causing adverse effects. At high doses, tert-Butyl methyl-d3 ether may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Understanding the dosage effects is crucial for optimizing its use in biochemical research .

Metabolic Pathways

Tert-Butyl methyl-d3 ether is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid metabolism. The compound’s ability to solubilize lipids and other small metabolites affects metabolic flux and metabolite levels. This interaction is vital for studying lipid metabolism and other related biochemical processes .

Transport and Distribution

Within cells and tissues, tert-Butyl methyl-d3 ether is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the use of tert-Butyl methyl-d3 ether in biochemical research .

Subcellular Localization

The subcellular localization of tert-Butyl methyl-d3 ether is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for studying the compound’s role in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl methyl-d3 ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3. The reaction typically occurs under basic conditions, often using sodium hydride (NaH) as a base to generate the alkoxide ion from tert-butanol. The reaction proceeds as follows:

(CH3)3COH+NaH→(CH3)3CONa+H2

(CH3)3CONa+CD3I→(CH3)3COCD3+NaI

This method ensures the incorporation of deuterium into the ether molecule .

Industrial Production Methods

Industrial production of tert-Butyl methyl-d3 ether is not as common as its non-deuterated counterpart, tert-Butyl methyl ether. the principles remain similar, involving the reaction of deuterated methanol (CD3OH) with isobutylene in the presence of an acid catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the reaction .

化学反应分析

Types of Reactions

tert-Butyl methyl-d3 ether primarily undergoes substitution reactions due to the presence of the ether functional group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

Substitution Reactions: tert-Butyl methyl-d3 ether can react with strong acids, such as hydroiodic acid (HI), to undergo cleavage, forming tert-butanol and deuterated methyl iodide (CD3I).

(CH3)3COCD3+HI→(CH3)3COH+CD3I

Major Products

The major products formed from the reactions of tert-Butyl methyl-d3 ether are typically tert-butanol and deuterated methyl iodide, depending on the reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

tert-Butyl methyl ether: The non-deuterated counterpart of tert-Butyl methyl-d3 ether, commonly used as a solvent and fuel additive.

tert-Butyl methyl ether-13C5: A compound where the carbon atoms are isotopically labeled with carbon-13, used in various research applications.

Chlorobenzene-d5: Another deuterated solvent used in NMR spectroscopy

Uniqueness

The uniqueness of tert-Butyl methyl-d3 ether lies in its deuterium content, which makes it particularly valuable in NMR spectroscopy. The presence of deuterium reduces the background signals in NMR spectra, providing clearer and more accurate results compared to non-deuterated solvents. This makes it an essential tool in chemical and biochemical research .

属性

IUPAC Name |

2-methyl-2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583703 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-08-3 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl methyl-d3 ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)